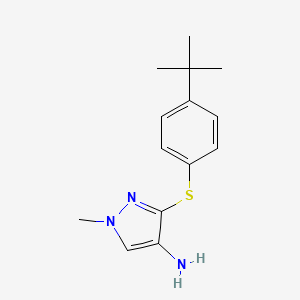
3-(4-Tert-butylphenyl)sulfanyl-1-methylpyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The chemical compound 3-(4-Tert-butylphenyl)sulfanyl-1-methylpyrazol-4-amine, also known as TBSMP, is a pyrazole derivative that has gained significant attention in scientific research due to its potential applications in various fields. This compound has shown promising results in the development of new drugs, agrochemicals, and materials science.
Scientific Research Applications
3-(4-Tert-butylphenyl)sulfanyl-1-methylpyrazol-4-amine has shown significant potential in various scientific research applications. One of the most promising applications is in the development of new drugs. This compound has been shown to have antitumor, anti-inflammatory, and antimicrobial properties. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has been used as a lead compound in the development of new drugs for the treatment of cancer, inflammation, and infectious diseases.
Mechanism of Action
The mechanism of action of 3-(4-Tert-butylphenyl)sulfanyl-1-methylpyrazol-4-amine is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. Physiologically, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to have anti-inflammatory and antimicrobial properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(4-Tert-butylphenyl)sulfanyl-1-methylpyrazol-4-amine is its potential as a lead compound in the development of new drugs. This compound has shown promising results in preclinical studies and has the potential to be developed into a new drug for the treatment of cancer, inflammation, and infectious diseases. However, there are also limitations to using this compound in lab experiments. This compound is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are many future directions for research on 3-(4-Tert-butylphenyl)sulfanyl-1-methylpyrazol-4-amine. One direction is to further investigate its mechanism of action and potential side effects. Another direction is to develop new drugs based on this compound for the treatment of cancer, inflammation, and infectious diseases. This compound also has potential applications in agrochemicals and materials science, and further research in these areas may lead to new discoveries and applications for this compound.
Synthesis Methods
The synthesis of 3-(4-Tert-butylphenyl)sulfanyl-1-methylpyrazol-4-amine involves the reaction of 4-tert-butylphenyl boronic acid with 1-methyl-3-(4-bromo-phenyl)-1H-pyrazol-5-amine in the presence of a palladium catalyst. This reaction results in the formation of this compound as a white solid with a yield of 78%.
Properties
IUPAC Name |
3-(4-tert-butylphenyl)sulfanyl-1-methylpyrazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3S/c1-14(2,3)10-5-7-11(8-6-10)18-13-12(15)9-17(4)16-13/h5-9H,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHSPEQTFQCGSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)SC2=NN(C=C2N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(5,6-Diethyl-1,2,4-triazin-3-yl)-methylamino]-2-methylpropanoic acid](/img/structure/B6644642.png)
![N-[(3-bromophenyl)methyl]-1-(3-methylpyrazin-2-yl)ethanamine](/img/structure/B6644657.png)


![3-[Bis(prop-2-enyl)sulfamoyl]-4-methylthiophene-2-carboxylic acid](/img/structure/B6644675.png)
![[6,6-Dimethyl-4-[(5-methylpyridin-3-yl)methyl]morpholin-2-yl]methanol](/img/structure/B6644679.png)
![[3-Methyl-1-(1-methylimidazol-4-yl)sulfonylpyrrolidin-2-yl]methanol](/img/structure/B6644688.png)
![4-[(2-Fluoro-4-methoxyphenyl)methyl]morpholine-3-carboxylic acid](/img/structure/B6644693.png)
![[4-(6-Ethyl-2-methylpyrimidin-4-yl)-6-methylmorpholin-2-yl]methanol](/img/structure/B6644698.png)


![N-[(1R,2R)-2-aminocyclohexyl]-5-chloro-4-methylthiophene-2-sulfonamide](/img/structure/B6644720.png)
![3-[(1-Tert-butyltriazol-4-yl)methylamino]pentanenitrile](/img/structure/B6644732.png)
